4,6-Dimethylpyridin-2-ol
Overview
Description
4,6-Dimethylpyridin-2-ol is a chemical compound that belongs to the class of pyridinols, which are known for their interesting properties, including antioxidant capabilities. The compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of methyl groups at the 4 and 6 positions of the pyridine ring can significantly alter the chemical and physical properties of the molecule, making it a subject of various studies in the field of organic chemistry.
Synthesis Analysis
The synthesis of 4,6-dimethylpyridin-2-ol derivatives has been explored in several studies. For instance, the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to 4,6-dimethylpyridin-2-ol, was achieved through a low-temperature aryl bromide-to-alcohol conversion as the final step . Another related compound, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, was synthesized in two stages via a pyrylium salt intermediate . These methods highlight the versatility of synthetic approaches in creating various substituted pyridinols.
Molecular Structure Analysis
The molecular structure of compounds related to 4,6-dimethylpyridin-2-ol has been determined using techniques such as X-ray diffraction. For example, the structure of a zinc(II) complex with the ligand 4,6-dimethyl-2-thiopyrimidine was elucidated, revealing an almost ideal trigonal bipyramidal geometry . Similarly, the crystal structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives was described, showing that the dimethylisothiazolopyridine exists in the amino tautomeric form in the crystalline state .
Chemical Reactions Analysis
The reactivity of pyridinol derivatives has been a subject of interest due to their potential as antioxidants. The reactivities of the pyridinols toward chain-carrying peroxyl radicals were examined, revealing that some synthesized pyridinols are highly effective phenolic chain-breaking antioxidants . Additionally, the chemical behavior of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine as a weak nucleophilic base was investigated, showing its potential to substitute nonnucleophilic bases in organic syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinol derivatives are influenced by their molecular structure. The basicities of the pyridinols were found to approach physiological pH with increasing electron density in the ring . The crystal structure of 2-amino-4,6-dimethylpyridinium chloride dihydrate revealed that the pyridine N atom of the molecule is protonated, and the crystal is stabilized by various hydrogen bonds and (\pi)-(\pi) stacking interactions . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications.
Scientific Research Applications
Supramolecular Interactions : 2-Amino-4,6-dimethylpyridinium tetrahalocuprate (II) salts exhibit significant non-classical N–H⋯X hydrogen bonding and π–π interactions, forming ladder chains in the crystal structure (Haddad, AlDamen, & Willett, 2006).
Microwave-Assisted Synthesis : Microwave irradiation has been used to synthesize pyridine 2, 6-dicarboxylic acid from 2, 6-dimethylpyridine, offering a more efficient process compared to traditional methods (Zhang et al., 2010).
Ion Mobility Spectrometry : 2,4-Dimethylpyridine, a related compound, has been studied in ion mobility spectrometry, indicating its potential as a chemical standard due to its distinct ion mobility characteristics (Eiceman, Nazarov, & Stone, 2003).
Catalysis and Adsorption Studies : 2,6-Dimethylpyridine reacts selectively with hydroxyl groups in zeolites, making it useful for studying Bronsted and Lewis sites in catalysis (Jacobs & Heylen, 1974).
Biodegradation Research : Arthrobacter crystallopoietes has been used for the biodegradation of 2,6-dimethylpyridine, a process important for waste water treatment in chemical industries (Khasaeva, Parshikov, & Zaraisky, 2020).
Vibrational Properties : The structural and vibrational properties of 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile, a compound structurally similar to 4,6-Dimethylpyridin-2-ol, have been studied for their potential antimicrobial and anticancer properties (Márquez et al., 2015).
Corrosion Inhibition : 2,6-Dimethylpyridine has shown effectiveness as a corrosion inhibitor for aluminum in various solutions, providing insights into its application in materials science (Padash et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4,6-dimethyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPIBFKGESGOLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280372 | |
Record name | 4,6-dimethylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpyridin-2-ol | |
CAS RN |
16115-08-5 | |
Record name | 16115-08-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dimethylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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